molecular formula C14H14ClN5O4 B10950136 (1Z)-N'-{[(3-chlorophenyl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide

(1Z)-N'-{[(3-chlorophenyl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide

Cat. No.: B10950136
M. Wt: 351.74 g/mol
InChI Key: RRGLZMYLULNOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-N’-[(3-CHLOROBENZOYL)OXY]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyloxy group, a dimethyl-nitro-pyrazolyl moiety, and an ethanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-[(3-CHLOROBENZOYL)OXY]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHANIMIDAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the reaction of appropriate hydrazines with diketones under acidic or basic conditions to form the pyrazole ring.

    Nitration and Methylation: The pyrazole ring is then nitrated using a mixture of nitric acid and sulfuric acid, followed by methylation using methyl iodide in the presence of a base.

    Formation of the Ethanimidamide Backbone: This involves the reaction of the nitrated and methylated pyrazole with ethyl chloroformate to form the ethanimidamide backbone.

    Introduction of the Chlorobenzoyloxy Group: The final step involves the reaction of the intermediate with 3-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to introduce the chlorobenzoyloxy group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-[(3-CHLOROBENZOYL)OXY]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHANIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The chlorobenzoyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Reduction: Formation of amines.

    Oxidation: Formation of oxides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N’-[(3-CHLOROBENZOYL)OXY]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHANIMIDAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, (1Z)-N’-[(3-CHLOROBENZOYL)OXY]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHANIMIDAMIDE is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In industry, this compound can be used as a precursor for the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (1Z)-N’-[(3-CHLOROBENZOYL)OXY]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHANIMIDAMIDE involves its interaction with specific molecular targets. The nitro group and the pyrazole ring are likely to play key roles in its bioactivity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-N’-[(3-BROMOBENZOYL)OXY]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHANIMIDAMIDE
  • (1Z)-N’-[(3-FLUOROBENZOYL)OXY]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHANIMIDAMIDE
  • (1Z)-N’-[(3-METHYLBENZOYL)OXY]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHANIMIDAMIDE

Uniqueness

The uniqueness of (1Z)-N’-[(3-CHLOROBENZOYL)OXY]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHANIMIDAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzoyloxy group, in particular, may enhance its reactivity and bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C14H14ClN5O4

Molecular Weight

351.74 g/mol

IUPAC Name

[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 3-chlorobenzoate

InChI

InChI=1S/C14H14ClN5O4/c1-8-13(20(22)23)9(2)19(17-8)7-12(16)18-24-14(21)10-4-3-5-11(15)6-10/h3-6H,7H2,1-2H3,(H2,16,18)

InChI Key

RRGLZMYLULNOGT-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=NN1C/C(=N/OC(=O)C2=CC(=CC=C2)Cl)/N)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=NOC(=O)C2=CC(=CC=C2)Cl)N)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.